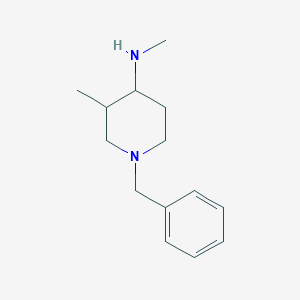
1-Benzyl-N,3-dimethylpiperidin-4-amine
Übersicht
Beschreibung
1-Benzyl-N,3-dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Benzyl-N,3-dimethylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in pharmacology.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring substituted with a benzyl group and two methyl groups. The structural characteristics contribute to its biological activity by influencing its interaction with various receptors and enzymes.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. The compound is hypothesized to act as a partial agonist or antagonist at these sites, modulating neurotransmission and potentially influencing behaviors related to mood and cognition.
Key Mechanisms:
- Dopaminergic Activity : The compound may interact with dopamine receptors, which are crucial in regulating mood, reward, and motor functions.
- Serotonergic Activity : It may also influence serotonin receptors, impacting mood regulation and anxiety levels.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound. Below are some highlighted findings from recent studies:
Case Study: Neuropharmacological Effects
In a study investigating the anxiolytic properties of this compound, researchers found that administration led to a significant reduction in anxiety-like behaviors in rodent models. This effect was attributed to enhanced dopaminergic signaling in specific brain regions associated with anxiety regulation.
Applications in Drug Development
This compound is being explored as a potential lead compound for developing new therapeutic agents targeting neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.
Eigenschaften
IUPAC Name |
1-benzyl-N,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-10-16(9-8-14(12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQIWSDHRQUUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













